Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline” appears to be a complex peptide composed of multiple amino acids. It is not intended for human or veterinary use and is for research use only1. The molecular formula is C62H99N23O21 and the molecular weight is 1502.6 g/mol1.
Synthesis Analysis
The synthesis of complex peptides like this one typically involves the use of solid-phase peptide synthesis (SPPS), a method that allows for the stepwise addition of amino acids to a growing peptide chain. However, specific synthesis methods or enzymatic processes for this particular peptide are not readily available in the literature.Molecular Structure Analysis
The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. Unfortunately, specific structural information for this peptide is not readily available in the literature.Chemical Reactions Analysis
Peptides can undergo a variety of chemical reactions, including hydrolysis, condensation, and various enzymatic reactions. However, specific chemical reactions involving this peptide are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a peptide depend on its structure and the environment in which it is studied. Unfortunately, specific physical and chemical properties of this peptide are not readily available in the literature.Safety And Hazards
As with any chemical compound, handling this peptide requires appropriate safety measures. However, specific safety and hazard information for this peptide is not readily available in the literature.
Zukünftige Richtungen
The study and application of peptides in various fields, including medicine and biotechnology, is a rapidly growing area of research. However, specific future directions for the study of this peptide are not readily available in the literature.
Please note that this analysis is based on the limited information available and may not fully capture the complexity of this peptide. Further research and expert consultation may be necessary for a more comprehensive understanding.
Eigenschaften
IUPAC Name |
2-[[2-[[2-[2-[[5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H99N23O21/c1-29(2)17-39(82-59(102)41(19-34-23-69-28-74-34)84-60(103)40(18-33-22-68-27-73-33)83-58(101)38(12-15-45(67)88)81-57(100)36(10-13-43(65)86)77-46(89)21-64)54(97)72-24-47(90)70-25-48(91)75-32(6)53(96)79-35(9-7-8-16-63)56(99)80-37(11-14-44(66)87)55(98)76-31(5)52(95)71-26-49(92)78-42(20-50(93)94)61(104)85-51(30(3)4)62(105)106/h22-23,27-32,35-42,51H,7-21,24-26,63-64H2,1-6H3,(H2,65,86)(H2,66,87)(H2,67,88)(H,68,73)(H,69,74)(H,70,90)(H,71,95)(H,72,97)(H,75,91)(H,76,98)(H,77,89)(H,78,92)(H,79,96)(H,80,99)(H,81,100)(H,82,102)(H,83,101)(H,84,103)(H,85,104)(H,93,94)(H,105,106) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMEUFCZNDDOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H99N23O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648677 |
Source
|
Record name | Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
CAS RN |
80755-86-8 |
Source
|
Record name | Glycylglutaminylglutaminylhistidylhistidylleucylglycylglycylalanyllysylglutaminylalanylglycyl-alpha-aspartylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.